[3-(trifluoroacetyl)-1H-indol-1-yl]acetonitrile
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Overview
Description
[3-(Trifluoroacetyl)-1H-indol-1-yl]acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoroacetyl group in this compound introduces unique chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(trifluoroacetyl)-1H-indol-1-yl]acetonitrile typically involves the reaction of indole with trifluoroacetic anhydride. This reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group at the desired position on the indole ring . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoroacetyl)-1H-indol-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the trifluoroacetyl group or other functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .
Scientific Research Applications
[3-(Trifluoroacetyl)-1H-indol-1-yl]acetonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [3-(trifluoroacetyl)-1H-indol-1-yl]acetonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have revealed that the compound can interact with enzymes like lactate dehydrogenase, hindering the entry of substrates and causing inhibition . The trifluoroacetyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoroacetylindole: A closely related compound with similar chemical properties and reactivity.
Fluorinated Indoles: A broader class of compounds that include various fluorinated indole derivatives with diverse biological activities.
N-(3-Trifluoroacetyl-indol-7-yl)acetamides: Compounds with similar structural features and potential biological activities.
Uniqueness
[3-(Trifluoroacetyl)-1H-indol-1-yl]acetonitrile is unique due to the presence of both the trifluoroacetyl group and the acetonitrile moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical transformations and its potential biological activities further highlight its uniqueness compared to other similar compounds .
Properties
Molecular Formula |
C12H7F3N2O |
---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetonitrile |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)11(18)9-7-17(6-5-16)10-4-2-1-3-8(9)10/h1-4,7H,6H2 |
InChI Key |
XSXULUVUGYFFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC#N)C(=O)C(F)(F)F |
Origin of Product |
United States |
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